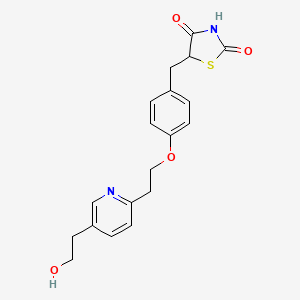
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride: is a chemical compound with the molecular formula C12H14Cl2N2O3 and a molecular weight of 305.16 . It is primarily used in proteomics research and as a building block in pharmaceutical reference standards . This compound is known for its metal-ion chelating properties, which make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride typically involves the reaction of 8-hydroxyquinoline with alanine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and alanine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride involves its ability to chelate metal ions. This chelation process can influence various biological pathways, including enzyme activity and protein function. The compound targets metal ions such as zinc and copper, forming stable complexes that can modulate their biological availability and activity.
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares the hydroxylquinoline moiety but lacks the alanine group.
Quinolinic Acid: An oxidation product of 8-hydroxyquinoline with different biological properties.
Alanine Derivatives: Compounds like N-acetylalanine that share the alanine backbone but differ in functional groups.
Uniqueness: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is unique due to its dual functionality as both a metal-ion chelator and an amino acid derivative. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research .
Properties
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXMKIPAOEJMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














